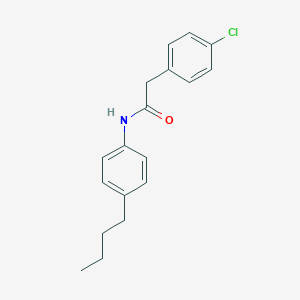
N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide, also known as BCAA, is a chemical compound that has been extensively studied for its potential therapeutic properties. It is a member of the acetanilide family of compounds and is structurally similar to other drugs such as acetaminophen and phenacetin. BCAA has been shown to exhibit a range of biological effects, including analgesic, anti-inflammatory, and antipyretic properties. In
Mechanism of Action
The exact mechanism of action of N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of pain, inflammation, and fever. By inhibiting the activity of COX enzymes, N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide reduces the production of prostaglandins, leading to its analgesic, anti-inflammatory, and antipyretic effects.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions. N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide has also been shown to reduce fever in animal models of infection. Additionally, N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide has been shown to exhibit antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic properties. Additionally, N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide has been shown to exhibit low toxicity in animal models, making it a safe compound to use in lab experiments. However, there are also some limitations to the use of N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the specific disease or condition being studied.
Future Directions
There are several future directions for the study of N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide. One area of research is the development of new synthesis methods to produce N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide in higher yields and with greater purity. Additionally, further research is needed to fully understand the mechanism of action of N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide and how it interacts with other compounds in the body. N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide may also have potential uses in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular disease. Further research is needed to explore these potential therapeutic applications of N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide.
Synthesis Methods
The synthesis of N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide involves the reaction of 4-chloroacetophenone with 4-butylaniline in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to yield pure N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide. This synthesis method has been extensively studied and optimized to produce high yields of pure N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide.
Scientific Research Applications
N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to exhibit analgesic, anti-inflammatory, and antipyretic effects in animal models. Additionally, N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide has been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide has also been studied for its potential use as a biomarker for the diagnosis and prognosis of certain diseases.
properties
Molecular Formula |
C18H20ClNO |
|---|---|
Molecular Weight |
301.8 g/mol |
IUPAC Name |
N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C18H20ClNO/c1-2-3-4-14-7-11-17(12-8-14)20-18(21)13-15-5-9-16(19)10-6-15/h5-12H,2-4,13H2,1H3,(H,20,21) |
InChI Key |
NNAPKMOMYHABKN-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






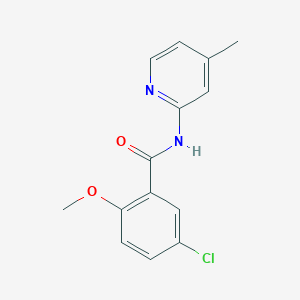

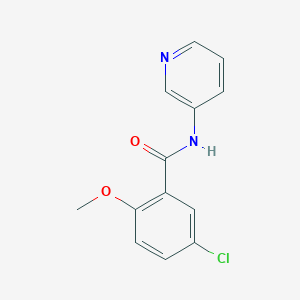
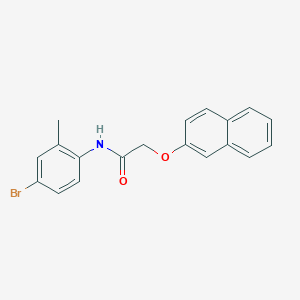
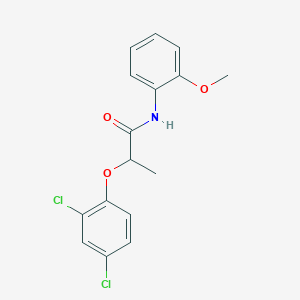
![N-[4-(diethylamino)phenyl]decanamide](/img/structure/B291318.png)

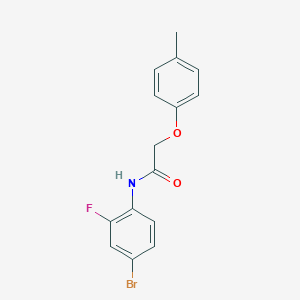

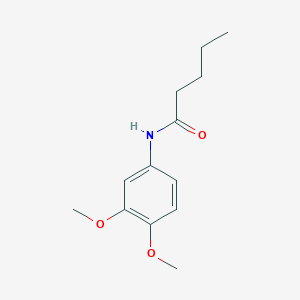
![Phenyl 2-[(cyclohexylcarbonyl)oxy]benzoate](/img/structure/B291326.png)